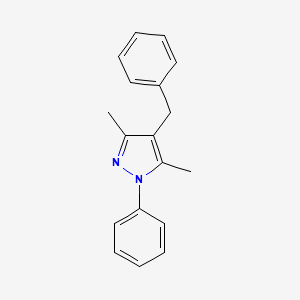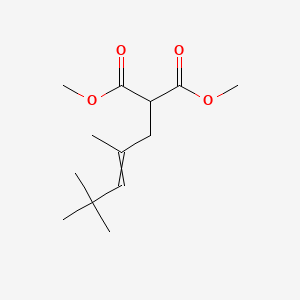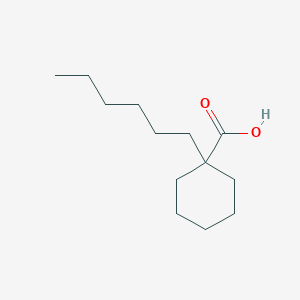![molecular formula C10H9NS B14361811 3-[2-(Methylsulfanyl)phenyl]prop-2-enenitrile CAS No. 91574-66-2](/img/structure/B14361811.png)
3-[2-(Methylsulfanyl)phenyl]prop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(Methylsulfanyl)phenyl]prop-2-enenitrile is an organic compound with a unique structure that includes a nitrile group and a methylsulfanyl substituent on a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Methylsulfanyl)phenyl]prop-2-enenitrile typically involves the reaction of 2-(methylsulfanyl)benzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds through a Knoevenagel condensation, followed by cyclization to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-(Methylsulfanyl)phenyl]prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Applications De Recherche Scientifique
3-[2-(Methylsulfanyl)phenyl]prop-2-enenitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-[2-(Methylsulfanyl)phenyl]prop-2-enenitrile is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[2-(Methylsulfanyl)quinolin-3-yl]-2-phenylprop-2-enenitrile: Similar structure but with a quinoline ring instead of a phenyl ring.
3-(4-(Methylsulfonyl)phenyl)-2-(phenylsulfonyl)prop-2-enenitrile: Contains sulfonyl groups instead of a methylsulfanyl group.
Uniqueness
3-[2-(Methylsulfanyl)phenyl]prop-2-enenitrile is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its methylsulfanyl group can undergo various transformations, making it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
91574-66-2 |
|---|---|
Formule moléculaire |
C10H9NS |
Poids moléculaire |
175.25 g/mol |
Nom IUPAC |
3-(2-methylsulfanylphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C10H9NS/c1-12-10-7-3-2-5-9(10)6-4-8-11/h2-7H,1H3 |
Clé InChI |
OMIBELVNZGSBJL-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC=CC=C1C=CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Methyl-N-[3-(trifluoromethyl)phenyl]pyrazin-2-amine](/img/structure/B14361730.png)
![N-[8-(2,2-Dimethylpropyl)-8-azabicyclo[3.2.1]octan-3-ylidene]hydroxylamine](/img/structure/B14361740.png)
![2-{[(4-Methoxyphenyl)methyl]sulfanyl}acetamide](/img/structure/B14361745.png)
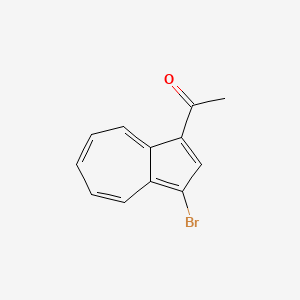
![Methyl {[(4-chlorophenyl)(phenyl)methyl]sulfanyl}acetate](/img/structure/B14361772.png)
![4-Chloro-5-methyl-3-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole](/img/structure/B14361784.png)
![11,12-Dioxatricyclo[5.3.1.1~2,6~]dodeca-4,8-diene-3,10-dione](/img/structure/B14361797.png)
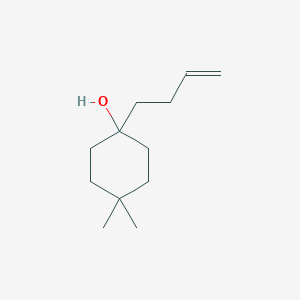
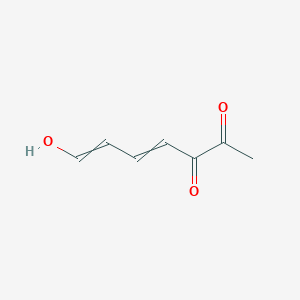
![N-[4-(Diphenylphosphorothioyl)buta-1,3-diyn-1-yl]-N-methylaniline](/img/structure/B14361812.png)
